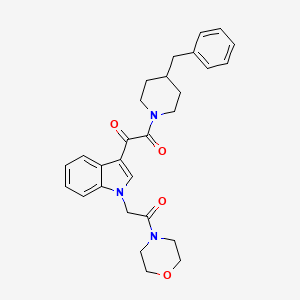
1-(4-benzylpiperidin-1-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves acylation of diarylmethylpiperazine with 2-(1H-indol-3-yl)-2-oxoacetyl chloride, as seen in derivatives synthesized for anticancer activity evaluation (Jiang, Xu, & Wu, 2016). These compounds have shown moderate-to-potent antiproliferative activities against various cancer cell lines, indicating a method for synthesizing compounds with significant biological activities.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed through techniques such as 1H NMR, IR, mass spectra, and elemental analysis (Kaynak, Özbey, & Karalı, 2013). These analyses provide crucial insights into the conformation and stability of the molecules, essential for understanding their interaction with biological targets.
Chemical Reactions and Properties
Chemical reactions involving this compound class can result in various derivatives with potential pharmacological activities. For instance, modifications of the morpholine ring and the inclusion of thiosemicarbazone groups have been explored for their potential groups of proton donors available for hydrogen bonding, influencing the compound's chemical behavior and biological activity (Linden, Pour, Breitenmoser, & Heimgartner, 2001).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystalline structure, are vital for the compound's application in biological systems. Studies have shown that the crystal structure can significantly impact the molecule's stability and reactivity, as demonstrated in the structural analysis of similar compounds (Kotan & Yüksek, 2016).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Characterization
- Indole derivatives, including those similar to the specified compound, have been synthesized and characterized for their interaction with GluN2B/NMDA receptors. These compounds have shown high binding affinity in [3H]ifenprodil displacement assays, suggesting potential applications in receptor targeting (Gitto et al., 2011).
- Synthesis of similar indole derivatives has also been explored for their potential anticancer activities. These compounds displayed moderate-to-potent antiproliferative activities against various cancer cell lines in vitro (Jiang, Xu, & Wu, 2016).
Neuroprotective Applications
- Certain indole derivatives, closely related to the compound , have exhibited both high affinity for GluN2B/NMDA receptors and antioxidant properties, suggesting potential as neuroprotective agents (Buemi et al., 2013).
Antiviral Research
- Analogous compounds have been studied as inhibitors of HIV-1 attachment, interfering with the interaction of viral gp120 with the host cell receptor CD4. This research has provided insights into potential antiviral applications (Wang et al., 2009).
Eigenschaften
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O4/c32-26(29-14-16-35-17-15-29)20-31-19-24(23-8-4-5-9-25(23)31)27(33)28(34)30-12-10-22(11-13-30)18-21-6-2-1-3-7-21/h1-9,19,22H,10-18,20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BECLBUDLEYIBMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C(=O)C3=CN(C4=CC=CC=C43)CC(=O)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-benzylpiperidin-1-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methanone](/img/structure/B2489268.png)
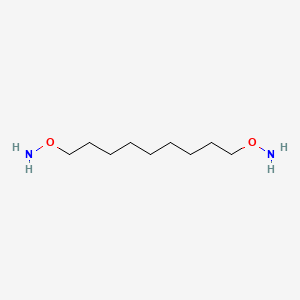
![2-(2-((5-(2-(Benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzamide](/img/structure/B2489272.png)
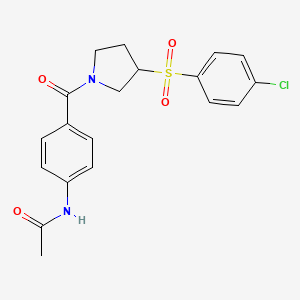
![4-((2-methoxyethyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2489275.png)
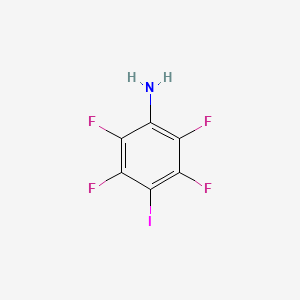
![Pyridin-2-yl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2489277.png)
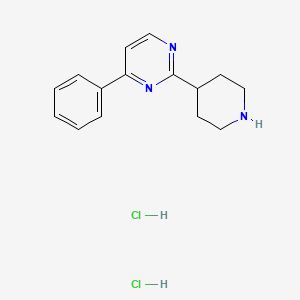
![Methyl 1-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-2-carboxylate](/img/structure/B2489281.png)



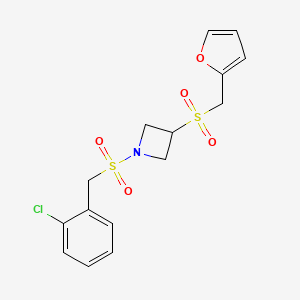
![4-(2-(4-ethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide](/img/structure/B2489291.png)